Pancreatic Enzyme Degradation: Thymocartin (TP4) Shows 32-Fold Lower Clearance Than Thymopentin (TP5)
In a direct head-to-head comparison, the degradation of the three thymopoietin oligopeptides was quantified in the presence of crude porcine pancreas extract. Thymocartin (TP4) exhibited a degradation clearance (Cldeg) of 0.56 ml/min, which was 32-fold lower than that of thymopentin (TP5, Cldeg 17.9 ml/min) and comparable to that of thymotrinan (TP3, Cldeg 0.95 ml/min) at a peptide concentration of 0.2 mM [1].
| Evidence Dimension | Degradation clearance (Cldeg) |
|---|---|
| Target Compound Data | 0.56 ml/min (Thymocartin, TP4) |
| Comparator Or Baseline | Thymopentin (TP5): 17.9 ml/min; Thymotrinan (TP3): 0.95 ml/min |
| Quantified Difference | 32-fold lower clearance compared to TP5 |
| Conditions | Crude porcine pancreas extract, 0.2 mM peptide concentration |
Why This Matters
This demonstrates that Thymocartin is dramatically more stable against pancreatic enzymes than thymopentin, making it a far more viable candidate for oral drug delivery development.
- [1] Heizmann, J., Langguth, P., Biber, A., Oschmann, R., Merkle, H. P., & Wolffram, S. (1996). Enzymatic cleavage of thymopoietin oligopeptides by pancreatic and intestinal brush-border enzymes. Peptides, 17(7), 1083-1089. View Source
